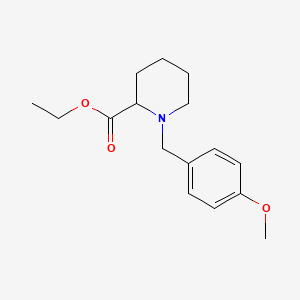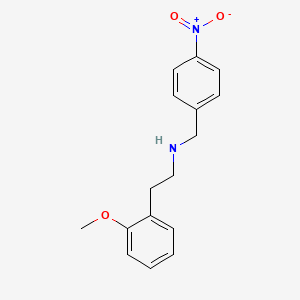
ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate
Descripción general
Descripción
Ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate, also known as EMBP, is a chemical compound that belongs to the class of piperidine carboxylates. It is a white crystalline solid that is commonly used in scientific research for its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate has been found to have potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to exhibit analgesic and anticonvulsant properties, making it a potential candidate for the development of new pain medications. Additionally, this compound has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Mecanismo De Acción
The exact mechanism of action of ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to interact with the dopamine and serotonin systems, which are involved in the regulation of mood, behavior, and movement.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including analgesia, anticonvulsant activity, and neuroprotection. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate in lab experiments is its unique chemical structure, which allows for the development of novel compounds with potential therapeutic applications. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate, including the development of new analogs with improved solubility and potency, as well as the investigation of its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different neurotransmitter systems in the brain.
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its unique chemical structure and therapeutic properties make it a valuable tool for the development of new medications and treatments. Further research is needed to fully understand its mechanism of action and explore its potential for use in the treatment of neurological disorders.
Propiedades
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-20-16(18)15-6-4-5-11-17(15)12-13-7-9-14(19-2)10-8-13/h7-10,15H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRYYDKWBZOHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5007877.png)

![N-[3-(1-azepanylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-fluorobenzamide](/img/structure/B5007882.png)
![N-(4-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea](/img/structure/B5007909.png)
![1-[(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-isoxazolyl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B5007911.png)

![3-chloro-N-cyclopentyl-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5007924.png)

![ethyl 7-cyclopropyl-3-(4-methoxybenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5007938.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5007949.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B5007967.png)
![N,N-diethyl-N'-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5007974.png)

![2-(4-nitrophenyl)-4-{[(4-nitrophenyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5007978.png)